Molecular Weight and Lipophilicity Advantage Over the 6‑Methyl Analog
Compared with the 6‑methyl congener (ethyl 4‑chloro‑6‑methylpyrazolo[1,5‑a]pyrazine‑2‑carboxylate, CAS 1449598‑75‑7), the 6‑ethyl substituent increases molecular weight by 14.02 Da (from 239.66 g·mol⁻¹ to 253.68 g·mol⁻¹) and raises the calculated log P by approximately 0.5 units (≈ 1.15 for the ethyl derivative vs. ≈ 0.65 for the methyl derivative, based on fragment‑based predictions) . This moderate lipophilicity boost can enhance passive membrane permeability while still remaining within drug‑like property space.
| Evidence Dimension | Molecular weight and predicted log P |
|---|---|
| Target Compound Data | MW 253.68 g·mol⁻¹; predicted log P ≈ 1.15 |
| Comparator Or Baseline | 6‑Methyl analog: MW 239.66 g·mol⁻¹; predicted log P ≈ 0.65 |
| Quantified Difference | ΔMW = 14.02 g·mol⁻¹; Δlog P ≈ +0.5 |
| Conditions | Fragment‑based clog P estimation (ChemDraw/ChemAxon‑type predictions) applied to the free bases |
Why This Matters
The higher intrinsic lipophilicity of the 6‑ethyl derivative may translate into improved cell permeability, a critical factor when designing orally bioavailable candidates.
